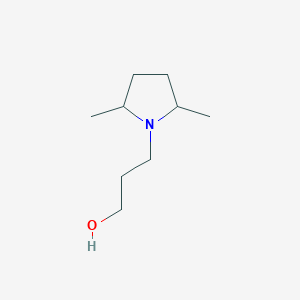

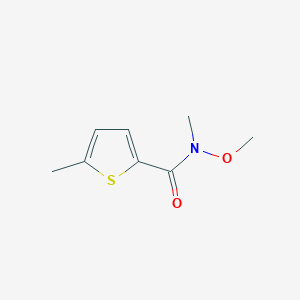

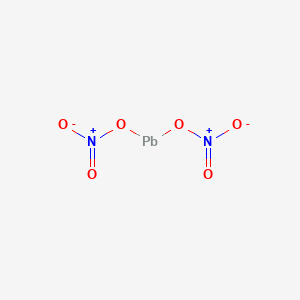

![molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1](/img/structure/B160764.png)

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Descripción general

Descripción

“Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-” is a chemical compound. It is an analogue of two known α7 nicotinic receptor agonists .

Synthesis Analysis

The synthesis of this compound involves the preparation of 21 diamines which are then acylated with aromatic carboxylic or oxycarbonic acids to produce 85 analogues of the parent drugs .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H17ClN2O . The molecular weight on an anhydrous basis is 301.21 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of diamines and their acylation with aromatic carboxylic or oxycarbonic acids .Physical And Chemical Properties Analysis

This compound is a solid and has a solubility of more than 10 mg/mL in DMSO . It should be stored in a desiccated condition at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Application in Alzheimer’s Disease Research

Field

Neuroscience and Aging Research

Summary of Application

PNU-282987, a specific activator of α7 nicotinic acetylcholine receptors (nAChRs), has been studied for its potential therapeutic effects in the pathogenesis of Alzheimer’s disease .

Methods of Application

The study used primary hippocampus cells and APPswe/PSEN1dE9 double-transgenic mice models. The compound was administered to study its effect on Aβ-induced cell apoptosis and the expression of synaptic-associated proteins .

Results

The activation of α7 nAChR by PNU-282987 attenuated the Aβ-induced cell apoptosis, decreased the deposition of Aβ, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the learning and memory abilities of the APP/PS1_DT mice .

Application in Asthma Research

Field

Immunology and Respiratory Health

Summary of Application

PNU-282987 has been explored for its anti-inflammatory effects, particularly in the context of type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation .

Methods of Application

PNU-282987 was administered to mice that received recombinant IL-33 or Alternaria Alternata (AA) intranasal challenges. Lung histological analysis and flow cytometry were performed to determine airway inflammation and the infiltration and activation of ILC2s .

Results

PNU-282987 significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge .

Application in Wound Repair

Field

Medical Sciences and Pathology

Summary of Application

PNU-282987 has been used to check its activity in wound repair by inhibiting AGE (advanced glycation end products)-mediated tumor necrosis factor-α (TNF-α) production in a streptozotocin (STZ)-induced diabetic mouse model .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available resources.

Results

The specific results or outcomes obtained are not detailed in the available resources.

Application in Retinal Pigment Epithelium

Field

Ophthalmology and Neurobiology

Summary of Application

PNU-282987, a selective α7 nicotinic acetylcholine receptor agonist (α7 nAChRs), triggers a robust neurogenic response in the retinas of adult rodents following topical (eye-drop) application .

Methods of Application

The compound was applied topically in the form of eye-drops to adult rodents .

Results

The application resulted in multiple types of newly differentiated, adult neurons, including retinal ganglion cells, amacrine cells, and photoreceptors .

Application in Parkinson’s Disease Research

Summary of Application

PNU-282987, an α7 nicotinic acetylcholine receptor (nAChR) agonist, has been studied for its potential therapeutic effects in the pathogenesis of Parkinson’s disease .

Methods of Application

The study used primary midbrain cells and MPTP-induced Parkinson’s disease mice models. The compound was administered to study its effect on MPTP-induced cell apoptosis and the expression of dopaminergic neurons .

Results

The activation of α7 nAChR by PNU-282987 attenuated the MPTP-induced cell apoptosis, decreased the loss of dopaminergic neurons, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the motor abilities of the MPTP-induced Parkinson’s disease mice .

Application in Schizophrenia Research

Field

Psychiatry and Neuroscience

Summary of Application

PNU-282987, a specific activator of α7 nicotinic acetylcholine receptors (nAChRs), has been studied for its potential therapeutic effects in the treatment of schizophrenia .

Methods of Application

The study used primary prefrontal cortex cells and MK-801-induced schizophrenia rat models. The compound was administered to study its effect on MK-801-induced cell apoptosis and the expression of synaptic-associated proteins .

Results

The activation of α7 nAChR by PNU-282987 attenuated the MK-801-induced cell apoptosis, decreased the loss of synaptic-associated proteins, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. It also improved the cognitive abilities of the MK-801-induced schizophrenia rats .

Application in Cognitive Function Improvement

Summary of Application

PNU-282987, an α7 nicotinic acetylcholine receptor (nAChR) agonist, has been studied for its potential therapeutic effects in improving synaptic and cognitive functions .

Results

The activation of α7 nAChR by PNU-282987 attenuated the Aβ-induced cell apoptosis, decreased the deposition of Aβ, increased the expression of synaptic-associated proteins, and maintained synaptic morphology. Furthermore, in the APP/PS1_DT mice model, activation of α7 nAChR attenuated Aβ-induced synaptic loss, reduced the deposition of Aβ in the hippocampus, maintained the integral structure of hippocampus-derived synapse, and activated the calmodulin (CaM)-calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein signaling pathway by upregulation of its key signaling proteins. In addition, activation of α7 nAChR improved the learning and memory abilities of the APP/PS1_DT mice .

Application in Inflammatory Disease

Summary of Application

PNU-282987, an α7nAChR agonist, has previously been explored in the context of inflammatory disease .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECKJONDRAUFDD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018122 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- | |

CAS RN |

711085-63-1 | |

| Record name | PNU-282987 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

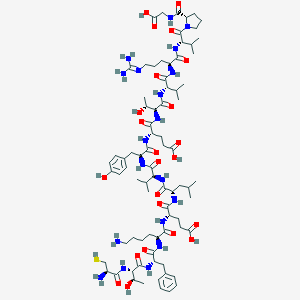

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

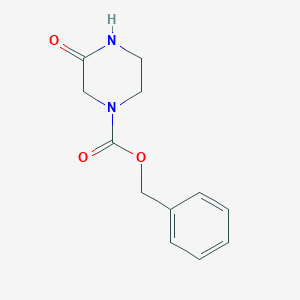

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

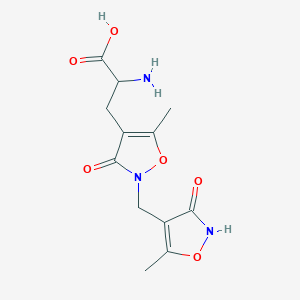

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)

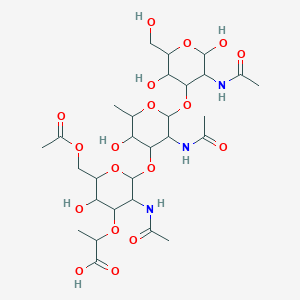

![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)